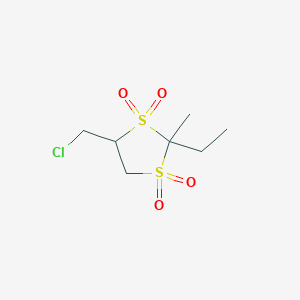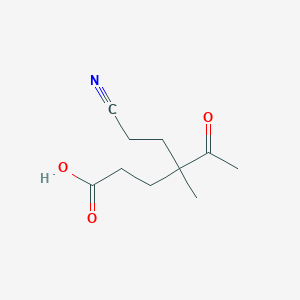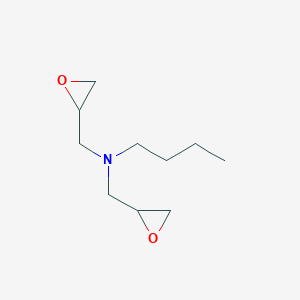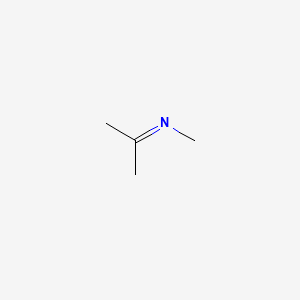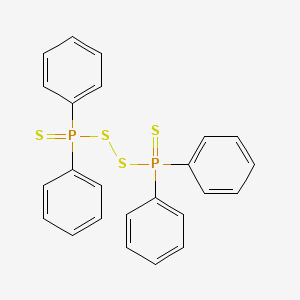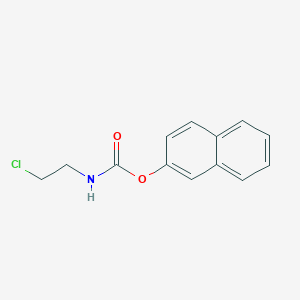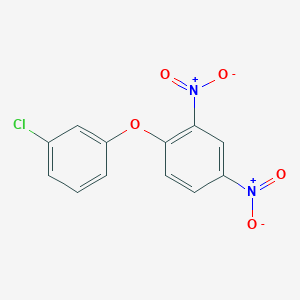
1-(3-Chlorophenoxy)-2,4-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenoxy)-2,4-dinitrobenzene is an organic compound characterized by the presence of a chlorophenoxy group and two nitro groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenoxy)-2,4-dinitrobenzene typically involves the nitration of 1-(3-Chlorophenoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chlorophenoxy)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-(3-Aminophenoxy)-2,4-dinitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenoxy)-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenoxy)-2,4-dinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the chlorophenoxy group can engage in binding interactions with specific proteins. These interactions can modulate biological pathways and lead to various effects depending on the context of use.
Comparación Con Compuestos Similares
1-(3-Chlorophenoxy)-2-nitrobenzene: Lacks one nitro group compared to 1-(3-Chlorophenoxy)-2,4-dinitrobenzene.
1-(3-Chlorophenoxy)-4-nitrobenzene: Has the nitro group in a different position on the benzene ring.
2-(3-Chlorophenoxy)-1,4-dinitrobenzene: Similar structure but with different positioning of the nitro groups.
Uniqueness: this compound is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and the electron-donating chlorophenoxy group creates a compound with distinct electronic properties, making it valuable for various chemical and biological studies.
Propiedades
Número CAS |
2363-38-4 |
|---|---|
Fórmula molecular |
C12H7ClN2O5 |
Peso molecular |
294.65 g/mol |
Nombre IUPAC |
1-(3-chlorophenoxy)-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H7ClN2O5/c13-8-2-1-3-10(6-8)20-12-5-4-9(14(16)17)7-11(12)15(18)19/h1-7H |
Clave InChI |
JPSNXDSHDVJVAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)

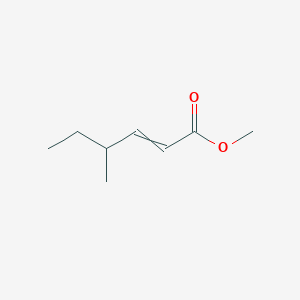
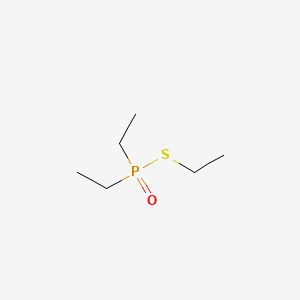
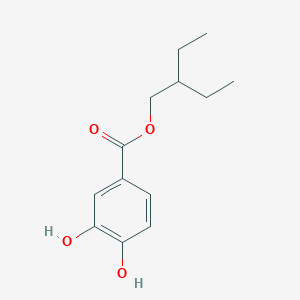
![N-[(Furan-2-YL)methyl]-3-methyl-2H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B14738151.png)
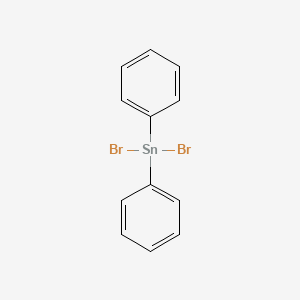
![5-Methylquinolino[3,4-c]quinolin-6-one](/img/structure/B14738160.png)
